1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride
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Overview
Description
1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride: is a chemical compound with the molecular formula C4H7BrClF2N. It is a derivative of cyclopropane, featuring bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is primarily used in pharmaceutical research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride typically involves the reaction of cyclopropane derivatives with bromine and fluorine reagents. One common method includes the bromination of 2,2-difluorocyclopropylmethanamine followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination reactions under controlled conditions. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropyl derivatives.
- Oxidation reactions can produce cyclopropyl ketones or alcohols.
- Reduction reactions typically result in the formation of cyclopropyl amines or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound is investigated for its potential biological activities, including its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating functionalized polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
- (1-Chloro-2,2-difluorocyclopropyl)methanamine;hydrochloride
- (1-Bromo-2,2-difluorocyclopropyl)methanol
- (2,2-Difluorocyclopropyl)methanamine;hydrochloride
Comparison: Compared to its analogs, 1-(1-Bromo-2,2-difluorocyclopropyl)methanamine hydrochloride is unique due to the presence of both bromine and fluorine atoms. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications. Its derivatives may exhibit different biological activities and chemical properties, highlighting its versatility in research and industry .
Properties
IUPAC Name |
(1-bromo-2,2-difluorocyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF2N.ClH/c5-3(2-8)1-4(3,6)7;/h1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBIQNGDRVLEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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